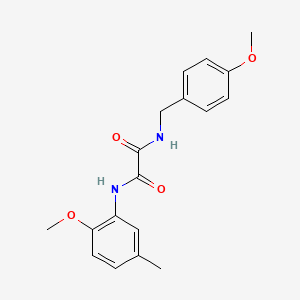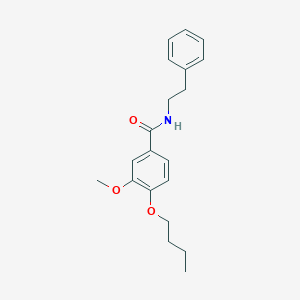
4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide
Vue d'ensemble
Description
4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide, also known as BMEB, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. BMEB is a potent antagonist of the dopamine D3 receptor, which makes it a promising tool for investigating the role of this receptor in various physiological and pathological processes.
Mécanisme D'action
4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide exerts its pharmacological effects by selectively binding to and blocking the dopamine D3 receptor. This receptor is predominantly expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and emotion. By blocking the dopamine D3 receptor, 4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide can modulate the activity of these pathways and thereby affect various physiological and behavioral processes.
Biochemical and physiological effects:
4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide has been shown to have several biochemical and physiological effects, including the modulation of dopamine release and the regulation of neuronal activity in the mesolimbic and mesocortical pathways. 4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide has also been shown to affect the expression of several genes involved in the regulation of food intake and body weight, as well as in the modulation of social behavior. Additionally, 4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide has been shown to have anti-inflammatory and neuroprotective properties, which may have potential therapeutic applications in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide in scientific research is its high selectivity for the dopamine D3 receptor, which allows for specific modulation of this receptor without affecting other dopamine receptors. Additionally, 4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide has a relatively long half-life, which allows for sustained pharmacological effects. However, one limitation of using 4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses for effective modulation of receptor activity.
Orientations Futures
There are several potential future directions for research on 4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide and the dopamine D3 receptor. One area of interest is the potential therapeutic applications of 4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide in the treatment of drug addiction, obesity, and other disorders associated with dysregulation of the mesolimbic and mesocortical pathways. Additionally, further studies are needed to elucidate the precise mechanisms by which 4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide modulates dopamine release and neuronal activity in these pathways. Finally, the development of more potent and selective dopamine D3 receptor antagonists may provide new tools for investigating the role of this receptor in various physiological and pathological processes.
Applications De Recherche Scientifique
4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide has been used in several scientific studies to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. For example, 4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide has been shown to attenuate the rewarding effects of cocaine and amphetamine in animal models, suggesting that the dopamine D3 receptor may be a potential target for the treatment of drug addiction. 4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide has also been used to investigate the role of the dopamine D3 receptor in the regulation of food intake and body weight, as well as in the modulation of social behavior.
Propriétés
IUPAC Name |
4-butoxy-3-methoxy-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-3-4-14-24-18-11-10-17(15-19(18)23-2)20(22)21-13-12-16-8-6-5-7-9-16/h5-11,15H,3-4,12-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHKCURACLWWTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)NCCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzodioxol-5-yl-2-[(2-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4643610.png)
![2-chloro-4-(5-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4643623.png)
amino]benzoyl}amino)benzamide](/img/structure/B4643628.png)
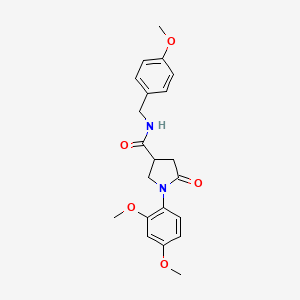
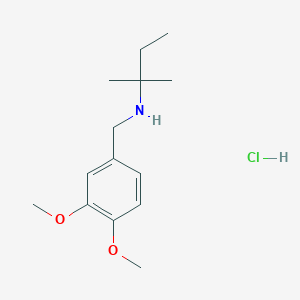
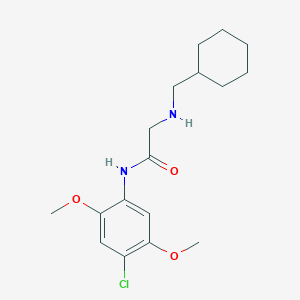
![5-[4-(allyloxy)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4643657.png)

![3-cyclopropyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4643672.png)
![2-[(2-phenoxybutanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4643675.png)
![methyl [5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4643682.png)
![methyl 2-[(2,4-dimethyl-3-furoyl)amino]benzoate](/img/structure/B4643686.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B4643691.png)
